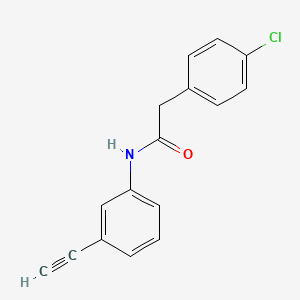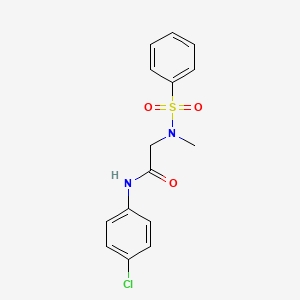
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide, also known as PEA-15, is a small molecule that has been extensively studied for its potential therapeutic applications. PEA-15 is a member of the phosphoprotein enriched in astrocytes (PEA) family and is involved in various cellular processes, including apoptosis, inflammation, and glucose metabolism.
Mechanism of Action
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide exerts its effects by binding to various proteins, including FADD, ERK, and AKT. By binding to these proteins, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide regulates various signaling pathways and cellular processes, including apoptosis, inflammation, and glucose metabolism. 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide also interacts with various transcription factors, including NF-κB and AP-1, to regulate gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to have various biochemical and physiological effects, including inhibiting tumor growth and metastasis, improving glucose metabolism, protecting neurons from oxidative stress and inflammation, and regulating apoptosis and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide in lab experiments is its ability to regulate various signaling pathways and cellular processes, making it a versatile tool for studying various diseases. However, one of the limitations of using 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are many future directions for studying 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide, including investigating its role in other diseases, developing more efficient synthesis methods, and developing 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide analogs with improved solubility and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide and its potential therapeutic applications.
Synthesis Methods
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-chloroacetophenone with ethynylbenzene in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with chloroacetyl chloride and triethylamine to form the final product, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide. The yield of this process is around 70%.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to inhibit tumor growth and metastasis by regulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. In diabetes, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to improve glucose metabolism by regulating insulin signaling. In neurodegenerative disorders, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-2-12-4-3-5-15(10-12)18-16(19)11-13-6-8-14(17)9-7-13/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKVBYZTUTMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)


![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)




![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)

![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)